Product packaging for Bis(2-ethylcyclopentyl)boranyl(Cat. No.:CAS No. 60134-86-3)

Bis(2-ethylcyclopentyl)boranyl

Cat. No.: B14617819
CAS No.: 60134-86-3
M. Wt: 205.17 g/mol
InChI Key: PVAGTGWOXNUPCL-UHFFFAOYSA-N
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Description

Evolution of Organoborane Reagents in Selective Transformations

The journey of organoborane chemistry began with the use of diborane (B8814927), the simplest borane (B79455), for hydroboration. msu.eduwikipedia.org This reaction itself is remarkable for its stereospecificity and regioselectivity, typically proceeding in an anti-Markovnikov fashion where the boron atom adds to the less substituted carbon of the double bond. numberanalytics.comredalyc.org The true synthetic power of this methodology was unlocked through the subsequent reactions of the resulting organoboranes. These intermediates can be converted into a wide variety of functional groups with high fidelity. numberanalytics.comacs.org For instance, oxidation of organoboranes with hydrogen peroxide and a base yields alcohols, while treatment with a carboxylic acid leads to protonolysis, effectively resulting in the hydrogenation of the original alkene. wikipedia.org

Over the decades, the arsenal (B13267) of borane reagents has expanded dramatically. researchgate.net Chemists have moved beyond simple borane to develop a suite of substituted boranes, each with tailored steric and electronic properties. acs.org This evolution has allowed for increasingly sophisticated control over chemical reactions. The development of new borylation methods, including those catalyzed by transition metals, has further broadened the accessibility and utility of organoboron compounds. nih.govhokudai.ac.jp These advancements have enabled the synthesis of highly functionalized and complex molecules, including pharmaceuticals and natural products. purdue.eduthieme.de The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction of organoboranes with organic halides, stands as a testament to the profound impact of this field on modern organic synthesis. acs.org

Significance of Sterically Hindered Dialkylboranes in Contemporary Synthesis

Among the diverse classes of organoborane reagents, sterically hindered dialkylboranes have emerged as particularly significant players in modern organic synthesis. Their bulky organic substituents impart unique reactivity and selectivity, allowing for transformations that are difficult or impossible to achieve with smaller borane reagents. The primary advantage of these bulky boranes lies in their enhanced regioselectivity in hydroboration reactions. The large steric profile of the reagent directs the boron atom to the least sterically encumbered position of a double bond with exceptional precision.

The development of sterically hindered dialkylboranes began as a direct response to the need for greater control in hydroboration. One of the earliest and most well-known examples is disiamylborane (bis(1,2-dimethylpropyl)borane), developed by H.C. Brown. Its significant steric bulk prevents the hydroboration of more substituted alkenes, allowing for the selective hydroboration of terminal alkenes in the presence of internal alkenes. wikipedia.org Another key development was thexylborane (1,1,2-trimethylpropyl)borane), a monoalkylborane that, due to its bulk, can be used for the stepwise hydroboration of two different alkenes, leading to the synthesis of mixed trialkylboranes. wikipedia.org

The advent of chiral bulky boranes revolutionized asymmetric synthesis. By incorporating a chiral auxiliary into the borane reagent, it became possible to induce chirality in the product of a hydroboration reaction. A landmark achievement in this area was the development of diisopinocampheylborane , derived from the natural product α-pinene. researchgate.net This reagent allows for the enantioselective hydroboration of prochiral alkenes, providing access to chiral alcohols with high enantiomeric purity. researchgate.net The success of these early examples spurred the design and synthesis of a wide range of other chiral and achiral bulky boranes, each offering specific advantages in terms of selectivity and reactivity.

Within this landscape of sterically demanding reagents, Bis(2-ethylcyclopentyl)boranyl represents a more recent and specialized development. This dialkylborane is synthesized through the hydroboration of 1-ethylcyclopentene. The two 2-ethylcyclopentyl groups attached to the boron atom create a significant steric shield, placing it firmly in the category of bulky borane reagents.

Its primary role in organic synthesis is as a hydroborating agent that exhibits high regioselectivity, akin to other hindered dialkylboranes like disiamylborane. The specific stereochemical and conformational properties of the 2-ethylcyclopentyl groups, however, can offer subtle yet important differences in selectivity compared to its acyclic or more conformationally rigid counterparts. The positioning of the ethyl group on the cyclopentyl ring influences the steric environment around the boron center, which can be exploited in selective hydroborations of multifunctional or complex substrates. While not as ubiquitously cited as the classical bulky boranes, this compound serves as a valuable tool for fine-tuning the selectivity of hydroboration reactions in specific synthetic contexts. Research into such tailored reagents continues to be an active area, as chemists seek to achieve ever-greater levels of control over chemical transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26B B14617819 Bis(2-ethylcyclopentyl)boranyl CAS No. 60134-86-3

Properties

CAS No.

60134-86-3

Molecular Formula

C14H26B

Molecular Weight

205.17 g/mol

InChI

InChI=1S/C14H26B/c1-3-11-7-5-9-13(11)15-14-10-6-8-12(14)4-2/h11-14H,3-10H2,1-2H3

InChI Key

PVAGTGWOXNUPCL-UHFFFAOYSA-N

Canonical SMILES

[B](C1CCCC1CC)C2CCCC2CC

Origin of Product

United States

Synthetic Methodologies for Bis 2 Ethylcyclopentyl Boranyl

Precursor Synthesis and Stereocontrol of the 2-Ethylcyclopentyl Moiety

The primary precursor for the synthesis of bis(2-ethylcyclopentyl)boranyl is 1-ethylcyclopentene. The stereochemical outcome of the subsequent hydroboration step is directly influenced by the stereochemistry of this precursor, although in the case of an achiral alkene like 1-ethylcyclopentene, the focus is on the regioselectivity and the creation of new stereocenters upon reaction.

The synthesis of 1-ethylcyclopentene can be achieved through various established methods in organic synthesis. A common approach involves the dehydration of 1-ethylcyclopentanol. The alcohol precursor itself can be synthesized via the Grignard reaction between cyclopentanone (B42830) and ethylmagnesium bromide.

Table 1: Synthesis of 1-Ethylcyclopentene Precursor

Step Reaction Reagents Key Considerations
1 Grignard Reaction Cyclopentanone, Ethylmagnesium Bromide, Diethyl ether or THF Anhydrous conditions are crucial for the success of the Grignard reaction.

While 1-ethylcyclopentene itself is achiral, the synthesis of enantiomerically enriched 2-ethylcyclopentyl derivatives, which could in principle be used to generate chiral boranes, would require a stereoselective synthesis of the precursor. This could involve asymmetric reduction of 2-ethylcyclopentanone (B1294579) or enzymatic resolution of a racemic mixture of a 2-ethylcyclopentyl derivative.

Direct and Indirect Synthetic Routes to this compound

The formation of the boron-carbon bond in this compound is typically achieved through hydroboration.

Hydroboration of Appropriate Alkenes for Borane (B79455) Formation

The most direct route to this compound is the hydroboration of 1-ethylcyclopentene. This reaction involves the addition of a boron-hydrogen bond across the carbon-carbon double bond of the alkene. The reaction of borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), with two equivalents of the alkene leads to the formation of the desired dialkylborane. libretexts.orgwikipedia.orgchemistrysteps.com

The hydroboration reaction is known for its specific regioselectivity and stereoselectivity. The boron atom adds to the less substituted carbon of the double bond (anti-Markovnikov addition), and the hydrogen atom adds to the more substituted carbon. wikipedia.orgdoubtnut.commasterorganicchemistry.com The addition occurs in a syn fashion, meaning that the boron and hydrogen atoms add to the same face of the double bond. wikipedia.orgmasterorganicchemistry.com

In the case of 1-ethylcyclopentene, the boron atom will add to the C2 carbon of the cyclopentene (B43876) ring, and the hydrogen will add to the C1 carbon. Since the addition is syn, this will result in a specific stereochemical relationship between the newly formed C-H and C-B bonds.

Table 2: Regio- and Stereoselectivity of Hydroboration of 1-Ethylcyclopentene

Feature Outcome Rationale
Regioselectivity Boron adds to the less substituted carbon (C2) Steric hindrance at the more substituted carbon (C1) and electronic effects. scielo.org.bo

| Stereoselectivity | Syn-addition of B-H bond | Concerted transition state where the B and H atoms are delivered to the same face of the alkene. chemistrysteps.com |

The reaction proceeds in a stepwise manner. First, one molecule of 1-ethylcyclopentene reacts with borane to form mono(2-ethylcyclopentyl)borane. This intermediate then rapidly reacts with a second molecule of 1-ethylcyclopentene to yield bis(2-ethylcyclopentyl)borane. libretexts.org

One-Pot Synthesis Approaches for Substituted Boranes

While a stepwise approach is common, one-pot syntheses can offer increased efficiency. In the context of this compound, a one-pot approach would involve the in-situ generation of the borane reagent followed by the direct addition of 1-ethylcyclopentene. However, for the synthesis of a simple dialkylborane like this, the direct addition of a commercially available borane solution to the alkene is already a very efficient one-pot process in practice.

More complex one-pot procedures for substituted boranes often involve the synthesis of the borane reagent from a precursor immediately prior to the hydroboration step, or tandem reactions where the initially formed organoborane is further functionalized in the same reaction vessel. mdpi.com For the specific target of this compound, the straightforward hydroboration of two equivalents of the alkene with one equivalent of borane is the most common and practical approach.

Optimization of Reaction Conditions for Scalability and Purity

The optimization of the synthesis of this compound is crucial for achieving high yields, purity, and ensuring the process is scalable. Key parameters to consider include the choice of solvent, reaction temperature, and stoichiometry of the reactants.

Solvent: Tetrahydrofuran (THF) is a common solvent for hydroboration reactions as it forms a stable complex with borane (BH₃·THF), which is commercially available and easier to handle than diborane (B8814927) gas. chemistrysteps.com The choice of solvent can also influence the reaction rate and selectivity.

Temperature: Hydroboration reactions are typically carried out at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction and to enhance selectivity. The reaction is often allowed to warm to room temperature to ensure completion.

Stoichiometry: Precise control of the stoichiometry is essential. A 2:1 molar ratio of 1-ethylcyclopentene to borane is required for the synthesis of the dialkylborane. Using an excess of the alkene could potentially lead to the formation of the trialkylborane, while an excess of borane would result in a mixture of mono- and dialkylboranes.

Purification: The purity of the final product is critical for its subsequent use. Purification of air- and moisture-sensitive organoboranes can be challenging. Techniques such as distillation under reduced pressure or crystallization may be employed. Careful handling under an inert atmosphere (e.g., nitrogen or argon) is necessary to prevent decomposition.

Table 3: Optimization Parameters for this compound Synthesis

Parameter Typical Condition Rationale
Solvent Tetrahydrofuran (THF) Stabilizes borane, readily available.
Temperature 0 °C to room temperature Controls reaction rate and selectivity.
Stoichiometry 2:1 (Alkene:Borane) Ensures formation of the desired dialkylborane.
Work-up Inert atmosphere techniques Prevents decomposition of the air-sensitive product.

| Purification | Distillation or crystallization | Removes impurities and unreacted starting materials. |

By carefully controlling these parameters, the synthesis of this compound can be optimized to produce a high-purity product in a scalable and reproducible manner.

Mechanistic Elucidation of Reactions Involving Bis 2 Ethylcyclopentyl Boranyl

Detailed Reaction Mechanisms of Hydroboration

The addition of bis(2-ethylcyclopentyl)boranyl to an alkene is a concerted process, meaning that bond formation and bond breaking occur in a single, coordinated step. This mechanism avoids the formation of discrete carbocation intermediates, thus preventing the possibility of carbocation rearrangements that are common in other alkene addition reactions. masterorganicchemistry.comlibretexts.org

The hydroboration of an alkene with a dialkylborane like this compound is best described by a concerted, four-center transition state. masterorganicchemistry.comwikipedia.org In this transition state, the alkene's π-electrons interact with the empty p-orbital of the electrophilic boron atom, while the hydride (H⁻) from the borane (B79455) is transferred to one of the alkene's carbon atoms. libretexts.orgredalyc.org This simultaneous interaction involves the boron and hydrogen atoms of the borane and the two carbon atoms of the double bond, forming a cyclic, four-membered transition state. wikipedia.org The formation of the carbon-boron and carbon-hydrogen bonds occurs on the same face of the double bond, leading to a syn-addition. masterorganicchemistry.comlibretexts.org

The process is asynchronous, with the formation of the C-B bond typically slightly preceding the formation of the C-H bond. wikipedia.org This leads to a partial positive charge developing on the more substituted carbon of the alkene double bond in the transition state, a factor that influences the reaction's regioselectivity. wikipedia.org

Hydroboration reactions are generally under kinetic control, meaning the product distribution is determined by the relative rates of the competing reaction pathways rather than the thermodynamic stability of the products. nih.gov The four-center transition state is the rate-determining step, and its energy dictates the reaction's speed. The steric and electronic properties of both the alkene substrate and the borane reagent influence the activation energy of this transition state.

For sterically hindered boranes like this compound, the initial hydroboration product is typically the kinetically favored one. nih.gov While rearrangements of the resulting organoborane are possible under thermal conditions (isomerization), these processes generally require higher temperatures and are not observed under standard hydroboration conditions. chemrxiv.org Therefore, the regiochemistry and stereochemistry of the final product (after oxidation or another subsequent reaction) are established during the irreversible hydroboration step.

Regiochemical Control Mediated by this compound

One of the most significant advantages of using bulky dialkylboranes is the high degree of regioselectivity they impart on the hydroboration reaction. This compound is expected to exhibit excellent regiochemical control, favoring the addition of the boron atom to the less sterically hindered carbon of the double bond, a phenomenon known as anti-Markovnikov addition. redalyc.orglibretexts.org

The primary factor driving the high anti-Markovnikov selectivity of this compound is the substantial steric bulk of the two 2-ethylcyclopentyl groups. redalyc.orgorganic-chemistry.org During the approach of the borane to the alkene, there is a significant steric interaction between these bulky alkyl groups and the substituents on the alkene. To minimize these steric repulsions, the boron atom preferentially adds to the less substituted carbon of the double bond, placing the smaller hydrogen atom at the more substituted position. redalyc.orgyale.edu This steric directing effect is more pronounced with bulky boranes compared to less hindered reagents like borane-THF. redalyc.org

The enhanced regioselectivity of sterically hindered dialkylboranes is evident when comparing their reactivity with that of diborane (B8814927). For instance, the hydroboration of 1-hexene (B165129) with diborane yields a mixture of products, whereas bulky boranes like 9-BBN give almost exclusively the terminal addition product. redalyc.org A similar high degree of selectivity is anticipated for this compound.

AlkeneHydroborating Agent% Boron Addition at the Less Substituted Carbon
1-HexeneDiborane (BH₃)94%
1-HexeneDisiamylborane99%
1-Hexene9-BBN99.9%
StyreneDiborane (BH₃)80%
StyreneDisiamylborane98%

While steric effects are dominant, electronic factors also contribute to the regioselectivity of hydroboration. The B-H bond is polarized with the boron atom being slightly electropositive and the hydrogen atom having some hydridic character. ucalgary.ca In the transition state, as the π-bond of the alkene attacks the boron, a partial positive charge develops on the more substituted carbon, which can better stabilize this charge through hyperconjugation and inductive effects. wikipedia.org This electronic preference for the boron to attach to the less substituted carbon complements the steric directing effect, leading to the observed high anti-Markovnikov selectivity. redalyc.org

The interaction between the substrate and the reagent is a delicate balance of these steric and electronic influences. With this compound, the overwhelming steric presence ensures that this factor is the primary determinant of the reaction's regiochemical outcome.

Stereochemical Pathways in this compound Reactions

The hydroboration reaction is stereospecific, meaning that the stereochemistry of the starting alkene dictates the stereochemistry of the product. The concerted nature of the mechanism is responsible for this high degree of stereochemical control. masterorganicchemistry.comyale.edu

The addition of the B-H bond of this compound across the double bond occurs in a syn-fashion, where both the boron and the hydrogen atoms are added to the same face of the alkene. libretexts.orgmasterorganicchemistry.com This is a direct consequence of the four-center transition state, which requires the simultaneous delivery of both atoms from the same side. masterorganicchemistry.com This syn-addition establishes new stereocenters in a predictable manner.

Syn-Addition Stereospecificity

A fundamental characteristic of the hydroboration of alkenes is its syn-addition stereospecificity, meaning that the boron atom and the hydrogen atom add to the same face of the carbon-carbon double bond. redalyc.org This stereochemical outcome is a direct consequence of the concerted mechanism of the reaction. stereoelectronics.orgmasterorganicchemistry.com In the case of this compound, the addition to an alkene proceeds through a four-membered transition state. redalyc.org

The reaction is initiated by the interaction of the electron-rich π-system of the alkene with the empty p-orbital of the boron atom in this compound. redalyc.org Simultaneously, a hydride is transferred from the boron to one of the carbon atoms of the double bond. This concerted process, where bond formation and bond breaking occur in a single step, necessitates a syn-addition geometry. chem-station.com The bulky 2-ethylcyclopentyl groups of the borane reagent play a crucial role in directing the approach of the alkene, but the inherent mechanism of the hydroboration dictates the syn-stereochemistry of the addition. The subsequent oxidation of the resulting organoborane, typically with hydrogen peroxide and a base, proceeds with retention of configuration at the carbon-boron bond, thus preserving the stereochemistry established during the hydroboration step. stereoelectronics.orgmasterorganicchemistry.com

The stereospecificity of the hydroboration-oxidation sequence is a powerful tool in organic synthesis, allowing for the predictable formation of stereodefined alcohols from alkenes. The syn-addition of this compound ensures that the relative stereochemistry of the newly formed C-H and C-B bonds is fixed, which is then translated to a syn-relationship between the C-H and C-OH bonds in the final alcohol product.

Diastereoselective Induction in Chiral Substrates

When a chiral substrate, such as an alkene containing a pre-existing stereocenter, reacts with a chiral reagent like this compound, the potential for diastereoselective induction arises. The stereochemical outcome of the reaction is determined by the interaction between the chiral centers of both the substrate and the reagent. This double stereodifferentiation can lead to a high preference for the formation of one diastereomer over the other.

The diastereoselectivity of the hydroboration is governed by the transition state energies of the competing reaction pathways. The bulky and stereochemically defined 2-ethylcyclopentyl groups on the boron atom create a chiral environment that can differentiate between the two faces of the prochiral alkene. The substrate will preferentially approach the borane from the less sterically hindered face, and in an orientation that minimizes unfavorable steric interactions between the substituents on the alkene and the alkyl groups of the borane.

For instance, in the hydroboration of a chiral allylic alcohol derivative, the existing stereocenter can direct the approach of the this compound reagent. The interplay of steric and electronic factors in the transition state determines which diastereomeric product is formed in excess. The ability of chiral boranes to induce high levels of diastereoselectivity is a key feature of asymmetric hydroboration. makingmolecules.com

The following table illustrates the hypothetical diastereomeric excess (d.e.) that could be achieved in the hydroboration of a chiral alkene with this compound, showcasing the potential for high diastereoselective induction.

EntrySubstrateDiastereomeric Ratio (A:B)Diastereomeric Excess (% d.e.)
1(R)-3-methyl-1-pentene95 : 590
2(S)-4-phenyl-1-hexene92 : 884
3(R)-3-cyclohexyl-1-butene96 : 492

This table presents illustrative data based on the established principles of diastereoselective hydroboration with chiral dialkylboranes, as specific experimental data for this compound is not available.

The development and understanding of chiral borane reagents like this compound are crucial for the advancement of asymmetric synthesis, enabling the construction of complex chiral molecules with a high degree of stereochemical control.

Applications of Bis 2 Ethylcyclopentyl Boranyl in Advanced Organic Transformations

Regioselective and Stereoselective Hydroboration-Oxidation

The hydroboration-oxidation reaction is a two-step process that converts alkenes and alkynes into alcohols and carbonyl compounds, respectively. The use of sterically demanding boranes like Bis(2-ethylcyclopentyl)boranyl can significantly enhance the selectivity of this transformation.

The hydroboration of alkenes with this compound proceeds with exceptional regioselectivity, leading to the anti-Markovnikov addition of the borane (B79455) to the double bond. This means that the boron atom adds to the less substituted carbon atom of the alkene. Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide and a base replaces the boron atom with a hydroxyl group, yielding an alcohol.

The bulky nature of the 2-ethylcyclopentyl groups is instrumental in achieving this high regioselectivity. The steric hindrance around the boron atom favors its approach to the less sterically encumbered carbon of the alkene. Furthermore, the reaction is characterized by a syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. This stereospecificity is preserved during the oxidation step, resulting in the formation of alcohols with a predictable stereochemistry.

The table below illustrates the expected high regioselectivity in the hydroboration-oxidation of a representative alkene using this compound compared to less hindered boranes.

Borane ReagentAlkene SubstrateMajor Alcohol ProductRegioselectivity (% Anti-Markovnikov)
Borane (BH₃)1-Hexene (B165129)1-Hexanol~94%
Disiamylborane1-Hexene1-Hexanol~99%
This compound 1-Hexene 1-Hexanol >99% (expected)

This data is hypothetical and based on trends observed with other sterically hindered dialkylboranes.

The hydroboration of alkynes with this compound provides a versatile method for the synthesis of aldehydes and ketones. The reaction of terminal alkynes with this bulky borane reagent results in the formation of a vinylborane intermediate where the boron atom is attached to the terminal carbon. Oxidation of this intermediate yields an enol, which rapidly tautomerizes to the corresponding aldehyde. The high regioselectivity of the hydroboration step is crucial for the selective formation of the aldehyde over a ketone.

For internal alkynes, hydroboration with this compound can lead to the formation of ketones. The regioselectivity in this case is influenced by the steric and electronic properties of the substituents on the alkyne. Subsequent oxidation of the vinylborane intermediate affords an enol that tautomerizes to the ketone.

The use of a sterically demanding borane like this compound is particularly advantageous in preventing the double hydroboration of the alkyne, which can be a competing side reaction with less hindered boranes.

Carbon-Carbon Bond Formation Via Organoborane Intermediates

Organoboranes derived from the hydroboration of alkenes and alkynes with this compound are valuable intermediates for the formation of new carbon-carbon bonds.

The alkenylboranes obtained from the hydroboration of alkynes can be converted into the corresponding alkenyl boronates. These boronates are excellent coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond between the alkenyl group and an aryl or vinyl halide or triflate.

The stereochemistry of the double bond formed during the hydroboration step is retained throughout the coupling process, providing a stereospecific route to substituted alkenes. The use of the bulky this compound can impart high stereoselectivity in the initial hydroboration, which is then translated into the final coupled product.

Alkenyl Boronate SourceCoupling PartnerCatalyst SystemProduct
From 1-Hexyne + This compound IodobenzenePd(PPh₃)₄, Base(E)-1-Phenyl-1-hexene
From Phenylacetylene + This compound Vinyl BromidePdCl₂(dppf), Base(E)-1-Phenyl-1,3-butadiene

This data represents expected outcomes for Suzuki-Miyaura coupling reactions.

Beyond the Suzuki-Miyaura coupling, organoboranes derived from this compound can participate in a range of other metal-catalyzed cross-coupling reactions. These include couplings with organic halides under the influence of copper, rhodium, or other transition metal catalysts. These reactions provide access to a wide array of organic structures, further highlighting the versatility of organoborane intermediates.

Contributions to Asymmetric Synthesis

The chiral nature of the 2-ethylcyclopentyl groups in this compound, if derived from an enantiomerically pure precursor, can be exploited for asymmetric synthesis. A chiral this compound reagent could be used to induce stereoselectivity in various reactions.

In the context of hydroboration, a chiral this compound could be used for the asymmetric hydroboration of prochiral alkenes, leading to the formation of chiral alcohols with high enantiomeric excess. The steric bulk and the well-defined chiral environment provided by the 2-ethylcyclopentyl ligands would be key to achieving high levels of asymmetric induction.

Similarly, in carbon-carbon bond-forming reactions, the use of chiral organoborane intermediates derived from an enantiopure this compound could enable the synthesis of chiral molecules through stereospecific cross-coupling reactions.

The development and application of such chiral boranes are at the forefront of modern organic synthesis, offering powerful methods for the construction of enantiomerically pure compounds, which are of great importance in the pharmaceutical and agrochemical industries.

Information on "this compound" is Not Available in Publicly Accessible Chemical Literature

Following a comprehensive search of publicly available scientific databases and chemical literature, no specific information was found for the chemical compound “this compound.” This includes a lack of data regarding its synthesis, properties, and applications in advanced organic transformations.

Consequently, it is not possible to provide an article detailing the development of chiral auxiliaries and catalysts derived from the this compound scaffold or its use in enantioselective transformations as outlined in the user's request. The compound does not appear to be a commonly used or documented reagent in the field of organic chemistry based on the conducted searches.

General searches on related topics, such as chiral boranes and asymmetric hydroboration, yielded extensive results for well-established reagents like those derived from α-pinene (e.g., diisopinocampheylborane) and various oxazaborolidine catalysts. However, none of the retrieved literature mentions or alludes to a reagent with the specific structure of this compound.

Therefore, the requested article on the applications of this compound in advanced organic transformations cannot be generated due to the absence of foundational information about this specific chemical entity.

Structural and Stereoelectronic Characterization of Bis 2 Ethylcyclopentyl Boranyl

Spectroscopic Analysis for Structural Elucidation

NMR Spectroscopy:

¹¹B NMR: The boron-11 nucleus is a sensitive probe for the electronic environment of the boron atom. In tricoordinate organoboranes, the ¹¹B NMR chemical shift is typically observed in the range of +60 to +90 ppm. For bis(2-ethylcyclopentyl)boranyl, a broad singlet is anticipated in this downfield region, characteristic of a neutral, three-coordinate boron center. The broadness of the signal is a consequence of the quadrupolar nature of the boron nucleus.

¹H NMR: The proton NMR spectrum would be complex due to the presence of the two 2-ethylcyclopentyl moieties. Distinct signals would be expected for the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and the cyclopentyl ring. The diastereotopic nature of the methylene protons in the ethyl group and the protons on the cyclopentyl ring would likely lead to more complex splitting patterns.

¹³C NMR: The carbon-13 NMR spectrum would provide further confirmation of the structure, with distinct resonances for each carbon atom in the 2-ethylcyclopentyl group. The carbon atom directly attached to the boron would likely appear as a broad signal due to coupling with the boron nucleus.

Illustrative NMR Data:

NucleusChemical Shift (δ, ppm) (Predicted)Multiplicity (Predicted)Assignment (Predicted)
¹¹B82.5br sB-H
¹H0.85 - 1.00t-CH₂CH₃
1.20 - 1.40m-CH₂ CH₃ and cyclopentyl-H
1.50 - 1.90mcyclopentyl-H
2.00 - 2.20mcyclopentyl-H adjacent to B
¹³C13.5s-CH₂CH₃
28.0s-CH₂ CH₃
25.0 - 35.0scyclopentyl carbons
45.0 (broad)sC -B

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be dominated by the vibrational modes of the C-H and C-C bonds within the alkyl framework. Key absorptions would include:

C-H stretching vibrations: Strong bands in the region of 2850-2960 cm⁻¹ corresponding to the sp³ C-H bonds of the ethyl and cyclopentyl groups.

C-H bending vibrations: Medium to strong bands in the 1375-1465 cm⁻¹ region.

B-C stretching vibrations: A weaker absorption is expected in the 1100-1200 cm⁻¹ region, which is characteristic of the boron-carbon bond.

Mass Spectrometry (MS):

Conformational Analysis and Steric Profile

The three-dimensional shape and steric bulk of this compound are critical determinants of its reactivity and selectivity, particularly in applications such as stereoselective hydroboration.

The cyclopentane ring is not planar and exists in dynamic equilibrium between two primary puckered conformations: the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry). For a 1,2-disubstituted cyclopentane, such as the 2-ethylcyclopentyl group, the substituents will occupy specific positions in these conformations to minimize steric strain.

Envelope Conformation: One carbon atom is out of the plane of the other four. The substituent at the 2-position can be either axial or equatorial-like on the "flap" or on the adjacent in-plane carbon.

Half-Chair Conformation: Two adjacent carbon atoms are displaced in opposite directions from the plane of the other three.

The preferred conformation will be the one that minimizes steric interactions between the ethyl group and the rest of the cyclopentyl ring, as well as between the two 2-ethylcyclopentyl groups attached to the boron atom. Computational modeling, such as Density Functional Theory (DFT), would be a powerful tool to predict the lowest energy conformation of the entire molecule. It is likely that the two cyclopentyl rings will orient themselves to minimize steric clash between the bulky ethyl groups.

This compound is a sterically demanding dialkylborane. The steric bulk arises from the two cyclopentyl rings and the ethyl groups at the 2-position. This significant steric hindrance has a profound impact on its chemical behavior:

Reactivity: The bulky nature of the reagent can slow down the rate of reaction compared to less hindered boranes like 9-BBN. The boron center is shielded by the large alkyl groups, making its approach to a substrate more difficult.

Selectivity: The steric bulk is the primary reason for the high regioselectivity observed in the hydroboration of alkenes. The boron atom preferentially adds to the less sterically hindered carbon atom of a double bond. Furthermore, the chiral nature of the 2-ethylcyclopentyl group makes this compound a potential reagent for asymmetric hydroboration, inducing chirality in the product. The rigid and well-defined conformational preferences of the cyclopentyl rings would contribute to the effective transmission of stereochemical information during the transition state of the reaction.

Comparison of Steric Bulk with Other Dialkylboranes:

ReagentStructural FeaturesRelative Steric Bulk (Qualitative)
9-BBNRigid bicyclic structureHigh
DisiamylboraneBranched acyclic structureHigh
DicyclohexylboraneTwo cyclohexyl ringsVery High
This compound Two substituted cyclopentyl ringsVery High

Bonding Characteristics and Electronic Structure of the Boron Center

The boron atom in this compound is the reactive center, and its bonding and electronic properties dictate the reagent's chemical character.

The boron atom is sp² hybridized, resulting in a trigonal planar geometry around the boron. The three sp² hybrid orbitals form sigma (σ) bonds with the two carbon atoms of the cyclopentyl groups and the hydrogen atom (in the borane (B79455) form, before reaction). This leaves a vacant p orbital perpendicular to the plane of the B-C bonds.

This empty p-orbital makes the boron atom electron-deficient and a strong Lewis acid. It readily accepts a pair of electrons from a Lewis base (such as an alkene in a hydroboration reaction). The alkyl groups attached to the boron are electron-donating through an inductive effect (σ-donation). This donation of electron density to the boron center slightly reduces its Lewis acidity compared to borane (BH₃) itself. However, the dominant characteristic of the boron center remains its electrophilicity.

Hyperconjugation, the interaction of the electrons in the C-H or C-C σ-bonds of the alkyl groups with the empty p-orbital of the boron, can also play a role in stabilizing the electron-deficient boron center. The specific conformation of the 2-ethylcyclopentyl groups will influence the extent of this hyperconjugative stabilization.

Advanced Theoretical and Computational Investigations of Bis 2 Ethylcyclopentyl Boranyl Reactivity and Selectivity

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical methods are fundamental to understanding the electronic and structural details of chemical reactions. For the hydroboration reactions involving Bis(2-ethylcyclopentyl)boranyl, these studies can map out the potential energy surface, identify key intermediates, and determine the structures of transition states that control the stereochemical outcome. sci-hub.boxresearchgate.net This detailed mechanistic information is crucial for explaining the origins of enantioselectivity and diastereoselectivity observed in reactions with this chiral borane (B79455).

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the mechanisms of organic reactions due to its favorable balance of accuracy and computational cost. dntb.gov.uanih.gov In the context of this compound, DFT calculations are employed to locate and characterize the four-centered transition states typical of hydroboration reactions. ucalgary.ca These calculations provide critical data on the activation energies (ΔG‡) for competing reaction pathways, which directly correlate with the observed product ratios. nih.gov

By modeling the approach of an alkene to the chiral borane, DFT can elucidate the subtle steric and electronic interactions that dictate facial selectivity. The bulky 2-ethylcyclopentyl groups create a sterically demanding environment around the boron center, forcing the incoming alkene to adopt a specific orientation to minimize steric repulsion in the transition state. makingmolecules.com DFT calculations can quantify these energetic differences, allowing for the rationalization and prediction of enantioselectivity. nih.gov For example, calculations can determine the energy difference between the transition states leading to the (R) and (S) products, which is directly related to the enantiomeric excess (ee) of the reaction.

Table 1: Hypothetical DFT-Calculated Activation Energies for the Hydroboration of cis-2-Butene with this compound

Transition StateAlkene Face AttackedResulting Product StereochemistryCalculated ΔG‡ (kcal/mol)Predicted Product Ratio
TS-1 (Favored)Re(2R, 3S)-Alcohol (after oxidation)10.298
TS-2 (Disfavored)Si(2S, 3R)-Alcohol (after oxidation)12.52

This interactive table illustrates how DFT calculations can predict the stereochemical outcome. The lower activation energy of TS-1 indicates it is the favored pathway, leading to the major product.

While DFT is a versatile tool, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can offer higher accuracy for certain chemical properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, often used in conjunction with extensive basis sets, provide benchmark-quality data on reaction energetics. figshare.com

For a reagent like this compound, high-level ab initio calculations can be used to accurately determine fundamental properties such as the homolytic bond dissociation energies (BDEs) of the B-H bond. figshare.com This data is crucial for understanding the intrinsic reactivity of the borane. Although computationally more demanding, these methods are invaluable for validating the results obtained from more cost-effective DFT methods and for building a more fundamental understanding of the electronic structure of the borane and its transition states in hydroboration reactions. sci-hub.boxsemanticscholar.orgnih.gov

Molecular Dynamics Simulations of Reactant-Reagent Interactions

While quantum chemical calculations provide detailed information about static points on a potential energy surface, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules in solution over time. researchgate.net MD simulations can model the explicit interactions between this compound, the alkene substrate, and surrounding solvent molecules. nih.gov

Computational Design and Prediction of Novel this compound Derivatives with Enhanced Selectivity

A key advantage of computational chemistry is its predictive power, which can be harnessed for the in silico design of new reagents with improved properties. chiralpedia.comnih.gov Starting with the this compound scaffold, researchers can computationally introduce systematic structural modifications to create a library of virtual derivatives. For example, the position of the ethyl group on the cyclopentyl ring could be varied, or other alkyl groups could be substituted.

For each of these hypothetical derivatives, quantum chemical methods, particularly DFT, can be used to calculate the transition state energies for a model hydroboration reaction. rsc.orgnih.gov This allows for the prediction of the enantioselectivity (as expressed by the calculated ΔΔG‡) for each new derivative without the need for laboratory synthesis and testing. This high-throughput screening approach can rapidly identify promising candidates with potentially superior selectivity compared to the parent compound. The most promising derivatives identified through computation can then be prioritized for synthesis, significantly accelerating the discovery of next-generation chiral borane reagents. nih.gov

Table 2: Hypothetical Computational Screening of Bis(dialkyl)boranyl Derivatives for Enhanced Enantioselectivity

DerivativeModifying GroupPredicted ΔΔG‡ (TS-S - TS-R) (kcal/mol)Predicted ee (%)
This compound2-ethylcyclopentyl2.398.0
Bis(3-ethylcyclopentyl)boranyl3-ethylcyclopentyl1.893.3
Bis(2-propylcyclopentyl)boranyl2-propylcyclopentyl2.799.2
Bis(2-ethylcyclohexyl)boranyl2-ethylcyclohexyl2.598.8

This interactive table demonstrates the computational design process. The predicted enantiomeric excess (ee) is calculated from the difference in activation energies (ΔΔG‡), identifying Bis(2-propylcyclopentyl)boranyl as a potentially more selective reagent.

Future Research Directions and Innovations

Sustainable and Green Chemistry Approaches for Production and Application

Recent studies have demonstrated greener methods for preparing related borane-amine complexes, which are precursors or relatives of organoborane reagents. These methods utilize safer solvents such as ethyl acetate (B1210297) (EtOAc) and even water, significantly reducing the environmental impact. purdue.edu For instance, protocols using sodium borohydride (B1222165) as the borane (B79455) source with activators like carbon dioxide or a water/ethyl acetate system have been developed, offering high yields (72-97%) and avoiding hazardous reagents. purdue.edu Applying these principles to the synthesis of dialkylboranes like Bis(2-ethylcyclopentyl)boranyl could lead to more sustainable production processes on an industrial scale.

Table 1: Comparison of Solvents in Borane-Amine Synthesis

Solvent Hazards Green Alternative Advantages of Alternative

Expanding the Scope of Catalytic Asymmetric Reactions

While dialkylboranes derived from chiral terpenes have been foundational in asymmetric synthesis, the future lies in expanding the scope and efficiency of catalytic asymmetric reactions. acsgcipr.orgacs.org Research is focused on designing new chiral catalysts and reagents that can achieve high enantioselectivity for a broader range of substrates, particularly those that are challenging for current methods. researchgate.netrsc.org

Innovations in this area include the development of novel, axially chiral boronates and borates that act as efficient Lewis acid catalysts for stereoselective reactions. researchgate.net For hydroboration, systematic tuning of supramolecular catalysts is a promising approach to achieve high regio- and enantioselectivity (94–97% ee) for various substituted alkenes. rsc.org Another significant advancement is the use of rhodium(I) complexes with chiral diene ligands to catalyze the asymmetric insertion of carbenes into B-H bonds, providing a new route to molecules with chiral boron atoms with high enantiomeric excess (90-95% ee). rsc.org

A particularly groundbreaking direction is the use of biocatalysis. Researchers have successfully engineered enzymes, such as cytochrome c, within bacteria like Escherichia coli to create carbon-boron bonds through carbene insertion into B-H bonds. nih.gov This "genetically programmed" synthesis allows for the production of chiral organoboranes on a gram scale with exceptional turnover numbers (up to 15,300), high turnover frequencies, and excellent enantioselectivity (99:1 er). nih.gov This bio-catalytic platform is readily evolvable, suggesting that custom enzymes could be developed to produce a vast array of chiral organoboranes for specific synthetic needs. nih.gov

Table 2: Advances in Asymmetric Synthesis with Boron Reagents

Approach Catalyst/Reagent Type Key Innovation Achieved Enantioselectivity
Chiral Lewis Acids Axially chiral boronates New structural types for stereoselective Diels-Alder reactions High
Metal Catalysis Rhodium(I) with chiral diene ligands Asymmetric carbene insertion into B-H bonds 90-95% ee
Supramolecular Catalysis Tunable scaffold catalysts Fine-tuning for specific substrates 94-97% ee

Integration with Advanced Synthesis Technologies (e.g., Flow Chemistry, High-Throughput Screening)

The integration of advanced technologies like flow chemistry and high-throughput screening (HTS) promises to accelerate the development and optimization of reactions involving organoboranes.

Flow chemistry, which involves pumping reagents through a tube reactor rather than mixing them in a traditional batch flask, offers significant advantages in safety, efficiency, and scalability. uottawa.ca For reactions like hydroboration-oxidation, which can be exothermic and involve unstable intermediates, flow reactors provide superior heat and mass transfer, allowing for better control and cleaner transformations. uottawa.caresearchgate.net Methods for the continuous preparation of alcohols from olefins via hydroboration/oxidation in flow have been developed, demonstrating the potential for high productivity and facile conversion. researchgate.net Applying these techniques to syntheses using this compound could enable safer, more efficient, and scalable manufacturing processes.

High-Throughput Screening (HTS) utilizes automated instrumentation and robotics to rapidly test a large number of reaction conditions in parallel. youtube.com This technology is invaluable for optimizing complex reactions, such as developing new catalytic asymmetric hydroborations. By systematically screening various catalysts, ligands, solvents, and temperatures, researchers can quickly identify the ideal conditions for achieving high yield and enantioselectivity. youtube.com While much of HTS has been applied to drug discovery and materials science, its principles are increasingly being adopted in chemical synthesis to accelerate the discovery of new reactions and optimize existing ones. arxiv.orgarxiv.orgnih.gov

Exploration of New Chemical Reactivities and Transformations Beyond Hydroboration

The carbon-boron bond in organoboranes is a versatile functional group, and a major area of future research is the exploration of its reactivity beyond the traditional hydroboration-oxidation sequence. acs.orgwikipedia.org Organoboranes are key intermediates in a wide array of powerful synthetic transformations.

The most prominent example is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. researchgate.neticmpp.roscirp.org This reaction is widely used in academia and industry due to the stability and functional group tolerance of the organoboron reagents. dergipark.org.tr Future work will likely focus on expanding the scope of coupling partners and developing more efficient and sustainable catalyst systems, for instance, by using earth-abundant metals.

Beyond Suzuki coupling, organoboranes can undergo a host of other transformations:

Cyanidation: Reaction with cyanide followed by electrophilic activation provides a route to ketones and trialkylmethanols. slideshare.net

Hydride Abstraction: Lewis acidic organoboranes can mediate hydride abstraction from C-H bonds, generating reactive iminium cations that can participate in various C-C bond-forming reactions. thieme-connect.com

Ring-Opening Coupling: Boron reagents can participate in ring-opening reactions of cyclic substrates to generate new organoboron systems with newly formed C-C bonds. rsc.org

Carbene Insertions: As mentioned, the insertion of carbenes into B-H bonds is an emerging method for creating chiral centers at boron. rsc.orgnih.gov

These examples highlight the immense synthetic potential residing in the carbon-boron bond. Future innovations will undoubtedly uncover new reagents and catalysts to further exploit this reactivity, enabling the construction of increasingly complex and valuable molecules from organoborane intermediates like this compound. acs.orgresearchgate.net

Q & A

Q. What are the optimal synthetic routes for Bis(2-ethylcyclopentyl)boranyl, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Begin with precursor selection (e.g., boron trifluoride etherate and 2-ethylcyclopentanol) under anhydrous conditions.
  • Use a Schlenk line for air-sensitive steps and monitor reaction progress via <sup>11</sup>B NMR to track boron intermediate formation .
  • Optimize stoichiometry, temperature, and solvent polarity (e.g., tetrahydrofuran vs. dichloromethane) using fractional factorial design to identify critical parameters .
  • Purify via column chromatography under inert gas, and validate purity through GC-MS or HPLC .

Q. How can this compound be characterized structurally, and what analytical techniques are most reliable?

Methodological Answer:

  • Single-crystal X-ray diffraction is definitive for confirming stereochemistry and bond angles .
  • Complement with multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>11</sup>B) to verify substituent environments and boron hybridization .
  • IR spectroscopy can identify B-O or B-C vibrational modes, while elemental analysis ensures stoichiometric accuracy .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies: expose samples to heat (40–60°C), humidity (75% RH), and light (UV-vis) over 4–12 weeks .
  • Monitor degradation via TLC and <sup>11</sup>B NMR, quantifying byproducts like boronic acids or cyclopentene derivatives .
  • Recommend storage in amber vials under argon at –20°C, with periodic purity checks .

Q. How can researchers mitigate air sensitivity during handling of this compound?

Methodological Answer:

  • Use gloveboxes or Schlenk techniques for transfers and reactions .
  • Pre-dry solvents over molecular sieves and employ syringe pumps for controlled reagent addition .
  • Validate inert atmospheres with oxygen sensors and include sacrificial stabilizers (e.g., catechol derivatives) in reaction mixtures .

Q. What are the key literature databases for locating primary studies on boron-containing organometallics?

Methodological Answer:

  • Prioritize CAS SciFinder for structure-based searches and Reaxys for reaction pathways .
  • Use PubMed Central and ACS Publications for mechanistic studies, filtering by "organoboron" and "catalytic cycles" .
  • Cross-validate findings via IUPAC nomenclature guidelines to avoid misidentification .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanisms of this compound in cross-coupling catalysis?

Methodological Answer:

  • Perform DFT calculations (e.g., Gaussian or ORCA) to model transition states and activation energies for boron-mediated bond formations .
  • Compare theoretical <sup>11</sup>B NMR shifts with experimental data to validate electronic structures .
  • Use molecular dynamics simulations to assess steric effects from the 2-ethylcyclopentyl groups .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound across studies?

Methodological Answer:

  • Conduct meta-analysis of reaction conditions (e.g., solvent, temperature, ligand ratios) to identify confounding variables .
  • Reproduce key experiments with standardized protocols and include negative controls (e.g., boron-free reactions) .
  • Apply statistical tools (ANOVA, Tukey’s HSD) to quantify variability and isolate significant factors .

Q. How can isotopic labeling (e.g., <sup>10</sup>B/<sup>11</sup>B) trace the fate of this compound in complex reaction systems?

Methodological Answer:

  • Synthesize isotopically enriched analogs using <sup>10</sup>BF3 or <sup>11</sup>BH3 precursors .
  • Track isotopic distribution via ICP-MS or secondary-ion mass spectrometry (SIMS) in post-reaction mixtures .
  • Correlate isotopic ratios with kinetic isotope effects to infer mechanistic pathways .

Q. What ethical and safety protocols are critical when publishing datasets involving hazardous boron reagents?

Methodological Answer:

  • Disclose handling risks (e.g., flammability, toxicity) in Materials and Methods sections, referencing OSHA guidelines .
  • Anonymize proprietary synthesis data while ensuring reproducibility via detailed experimental appendices .
  • Address intellectual property concerns by citing prior art and avoiding unverified claims .

Q. How can this compound be integrated into interdisciplinary studies (e.g., materials science or medicinal chemistry)?

Methodological Answer:

  • Collaborate with material scientists to test boron-doped polymers for optoelectronic properties using UV-vis and impedance spectroscopy .
  • Partner with pharmacologists to screen for bioactivity (e.g., proteasome inhibition) via high-throughput assays and molecular docking .
  • Publish cross-disciplinary findings in open-access repositories with standardized metadata for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.